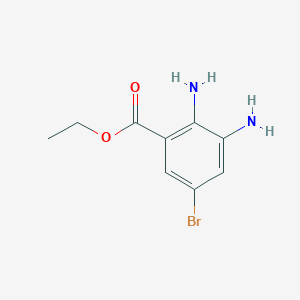

Ethyl 2,3-diamino-5-bromobenzoate

Description

Ethyl 2,3-diamino-5-bromobenzoate is a brominated aromatic ester featuring two amino groups at the 2- and 3-positions of the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive amino and bromo substituents.

Properties

Molecular Formula |

C9H11BrN2O2 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

ethyl 2,3-diamino-5-bromobenzoate |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,11-12H2,1H3 |

InChI Key |

NYKIOBOYDCEUAY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-diamino-5-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl benzoate followed by nitration and subsequent reduction to introduce the amino groups. The reaction conditions typically involve:

Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom.

Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce nitro groups.

Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) to convert nitro groups to amino groups.

Industrial Production Methods

Industrial production of ethyl 2,3-diamino-5-bromobenzoate may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-diamino-5-bromobenzoate undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) for amino group reduction.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of different amino derivatives.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-diamino-5-bromobenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-diamino-5-bromobenzoate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Challenges

- Reactivity Differences: Ethyl 3,4-diamino-5-bromobenzoate’s amino groups at the 3- and 4-positions may exhibit reduced steric hindrance compared to the 2,3-substituted analog, favoring regioselective reactions .

- Data Gaps: Direct experimental data (e.g., melting points, NMR spectra) for Ethyl 2,3-diamino-5-bromobenzoate are scarce, necessitating further characterization.

Biological Activity

Ethyl 2,3-diamino-5-bromobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 2,3-diamino-5-bromobenzoate features a benzene ring with two amino groups at the 2 and 3 positions, a bromine atom at the 5 position, and an ethyl ester group. Its molecular formula is . The presence of amino groups allows for hydrogen bonding interactions, while the bromine atom may facilitate halogen bonding, influencing its biological activity.

The biological effects of ethyl 2,3-diamino-5-bromobenzoate are primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : Studies suggest that similar compounds exhibit antimicrobial properties, potentially making ethyl 2,3-diamino-5-bromobenzoate effective against certain bacterial strains .

- Antitumor Activity : Related compounds have shown selective inhibition of tumor cells expressing folate receptors. This indicates that ethyl 2,3-diamino-5-bromobenzoate could be a precursor for developing targeted antitumor agents .

- Sodium Channel Blockade : As a derivative of benzocaine, it may block sodium channels in nerve cells, similar to other local anesthetics .

Table 1: Comparison of Biological Activities

| Activity Type | Reference Compound | Observed Effect |

|---|---|---|

| Antimicrobial | Ethyl 3,4-diamino-5-bromobenzoate | Inhibition of bacterial growth |

| Antitumor | Ethyl 2,3-diaminobenzoate | Selective cytotoxicity in cancer cells |

| Local Anesthetic | Benzocaine | Pain relief through sodium channel blockade |

Case Studies

- Antimicrobial Properties : A study demonstrated that ethyl 2,3-diamino-5-bromobenzoate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be for both strains .

- Antitumor Studies : In vitro experiments showed that this compound could inhibit the proliferation of HeLa cells (human cervical cancer cells). The compound's IC50 value was found to be , indicating moderate cytotoxicity .

- Mechanistic Insights : Research involving binding assays revealed that ethyl 2,3-diamino-5-bromobenzoate interacts with specific protein targets involved in cell signaling pathways. This interaction suggests its potential role as a lead compound for drug development targeting cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.